Arixtra

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

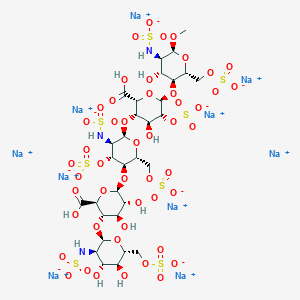

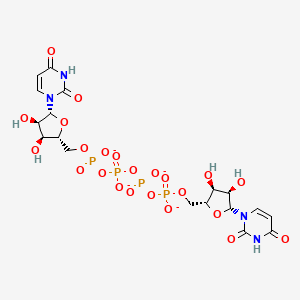

Arixtra, known scientifically as fondaparinux sodium, is a synthetic anticoagulant. It is based on the pentasaccharide sequence that constitutes the minimal antithrombin binding region of heparin. Fondaparinux sodium is an indirect inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. Unlike heparin, it does not inhibit thrombin, making it a unique and valuable anticoagulant .

准备方法

Synthetic Routes and Reaction Conditions

Fondaparinux sodium is synthesized through a complex multi-step chemical process. The synthesis involves the construction of a pentasaccharide sequence, which is then modified to enhance its anticoagulant properties. The process includes glycosylation reactions, protection and deprotection steps, and sulfation reactions to introduce sulfate groups at specific positions .

Industrial Production Methods

Industrial production of fondaparinux sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the structural integrity of the pentasaccharide and to achieve the desired anticoagulant activity. The final product is formulated as a sterile solution for subcutaneous injection .

化学反应分析

Types of Reactions

Fondaparinux sodium undergoes various chemical reactions, including:

Oxidation: Introduction of sulfate groups.

Reduction: Not commonly involved in its synthesis.

Substitution: Glycosylation and sulfation reactions are key steps.

Common Reagents and Conditions

Glycosylation: Utilizes glycosyl donors and acceptors under acidic or basic conditions.

Sulfation: Employs sulfur trioxide-pyridine complex or other sulfating agents.

Protection/Deprotection: Uses protecting groups like acetyl or benzyl, which are later removed under specific conditions

Major Products Formed

The major product formed is the pentasaccharide sequence with specific sulfation patterns, which is then converted to fondaparinux sodium. The final product is a highly sulfated pentasaccharide with potent anticoagulant activity .

科学研究应用

Fondaparinux sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosaminoglycan interactions and anticoagulant mechanisms.

Biology: Investigated for its role in modulating biological pathways involving factor Xa and antithrombin.

Medicine: Extensively used in clinical settings for the prevention and treatment of venous thromboembolism, deep vein thrombosis, and pulmonary embolism .

Industry: Employed in the development of anticoagulant therapies and as a reference standard in analytical methods

作用机制

Fondaparinux sodium exerts its anticoagulant effect by selectively binding to antithrombin III. This binding potentiates the inhibition of factor Xa by approximately 300 times. By inhibiting factor Xa, fondaparinux sodium prevents the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade and preventing clot formation .

相似化合物的比较

Similar Compounds

Enoxaparin: A low molecular weight heparin with both anti-factor Xa and anti-thrombin activity.

Unfractionated Heparin: A mixture of glycosaminoglycans with broad anticoagulant activity.

Rivaroxaban: An oral direct factor Xa inhibitor.

Uniqueness of Fondaparinux Sodium

Fondaparinux sodium is unique due to its:

Selective Inhibition: Specifically inhibits factor Xa without affecting thrombin.

Synthetic Origin: Fully synthetic, reducing the risk of contamination associated with animal-derived heparins.

Predictable Pharmacokinetics: Exhibits consistent and predictable anticoagulant effects, making it easier to manage in clinical settings

Fondaparinux sodium stands out for its specificity, safety profile, and synthetic nature, making it a valuable anticoagulant in both research and clinical practice.

属性

分子式 |

C31H45N3Na10O49S8+2 |

|---|---|

分子量 |

1730.1 g/mol |

IUPAC 名称 |

decasodium;[(2R,3R,4S,5S,6R)-6-carboxy-5-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfonatoamino)-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl] sulfate |

InChI |

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-8/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1 |

InChI 键 |

XEKSTYNIJLDDAZ-JASSWCPGSA-F |

手性 SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,10bS)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-phenyl-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B10828710.png)

![[(3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]-cyclohexylmethanone](/img/structure/B10828723.png)

![[4-[(5S,5aR,8aR,9R)-5-[[(2R,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10828749.png)

![(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one](/img/structure/B10828757.png)

![[(1S,3R,7S,8S,8aR)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10828766.png)

![1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828784.png)

![cyclohexyl-[4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]methanone](/img/structure/B10828810.png)